molecular formula C6H5O3PZn B1610998 zinc;dioxido-oxo-phenyl-λ5-phosphane CAS No. 34335-10-9

zinc;dioxido-oxo-phenyl-λ5-phosphane

Cat. No.: B1610998
CAS No.: 34335-10-9
M. Wt: 221.5 g/mol
InChI Key: VYXPIEPOZNGSJX-UHFFFAOYSA-L
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Description

zinc;dioxido-oxo-phenyl-λ5-phosphane is a chemical compound with the molecular formula C6H5O3PZn. It is also known as zinc phenylphosphonate. This compound is characterized by the presence of a phenyl group attached to a phosphonic acid moiety, which is coordinated with a zinc ion. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

zinc;dioxido-oxo-phenyl-λ5-phosphane can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic acid with a zinc salt, such as zinc chloride or zinc acetate, in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the zinc salt of phenylphosphonic acid as a precipitate .

Industrial Production Methods

In industrial settings, the production of phosphonic acid, phenyl-, zinc salt (1:1) often involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

zinc;dioxido-oxo-phenyl-λ5-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic reagents for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of phenyl-substituted phosphonic acids .

Scientific Research Applications

zinc;dioxido-oxo-phenyl-λ5-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, phenyl-, zinc salt (1:1) involves its interaction with molecular targets through coordination with zinc ions. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The phenylphosphonic acid moiety can interact with various biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, methyl-, zinc salt (1:1)
  • Phosphonic acid, ethyl-, zinc salt (1:1)
  • Phosphonic acid, butyl-, zinc salt (1:1)

Uniqueness

zinc;dioxido-oxo-phenyl-λ5-phosphane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to other zinc phosphonates. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

zinc;dioxido-oxo-phenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O3P.Zn/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXPIEPOZNGSJX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)([O-])[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O3PZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885580
Record name Phosphonic acid, P-phenyl-, zinc salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34335-10-9
Record name Phosphonic acid, P-phenyl-, zinc salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034335109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-phenyl-, zinc salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, P-phenyl-, zinc salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name zinc phenylphosphonate
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Synthesis routes and methods I

Procedure details

1.58 g (10.0 mmol) of phenylphosphonic acid (manufactured by Nissan Chemical industries, Ltd.), 2.20 g (10.0 mmol) of zinc acetate dihydrate and 72 g of water were mixed, stirred at 80° C. for 3 hours, then the resulting slurry was filtered, acetic acid in the wet cake was fully washed away with water, and thereafter, dried at 150° C. to obtain 2.17 g (yield 98%) of the aimed product as white crystal. Decomposition temperature: 541° C. The average particle diameter was 4.4 μm with a laser diffraction type particle size distribution meter (manufactured by Seishin Enterprise Co., Ltd., PRO-7000S).
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
zinc acetate dihydrate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

In a glass ball mill container having a volume of 900 mL, 1000 g of 1 mmφ zirconia beads were charged, further 17.0 g (108 mmol) of phenylphosphonic acid (manufactured by Nissan Chemical industries, Ltd.), 8.78 g (108 mmol) of zinc oxide and 231 g of water were mixed, stirred at 170 rpm for 20 hours at room temperature. Then the slurry was separated from zirconia beads, and the separated slurry was filtered, and the wet cake was fully washed with water. Thereafter, the slurry was dried at 150° C. to obtain 23.4 g (yield 98%) of the aimed product as white crystal. The average particle diameter was 1.1 μm with a laser diffraction type particle size distribution meter (manufactured by Seishin Enterprise Co., Ltd., PRO-7000S).
[Compound]
Name
1
Quantity
900 mL
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
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17 g
Type
reactant
Reaction Step Three
Quantity
8.78 g
Type
reactant
Reaction Step Three
Name
Quantity
231 g
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

In Loedige mixer (M-20 type (total volume: 20 L) available from Loedige), 8.51 kg (105 mol) of zinc oxide powder (JIS grade 2, available from HakusuiTech Ltd.) was placed. An aqueous solution of 1.67 kg (10.5 mol) of phenylphosphonic acid powder (Nissan Chemical Industries, Ltd.) dissolved in 9.43 kg of water was added thereinto (solid concentration in total mixture: 52% by mass). The resulting mixture was mixed for 5 minutes. Then, the mixture was dried for 60 minutes with mixing by flowing steam at 150° C. in the jacket provided with the apparatus surface and further dried for 70 minutes under reduced pressure, yielding a white powder of zinc phenylphosphonate-containing zinc oxide.
Quantity
8.51 kg
Type
reactant
Reaction Step One
Quantity
1.67 kg
Type
reactant
Reaction Step Two
Name
Quantity
9.43 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

An aqueous slurry of zinc oxide was prepared by charging a 300 mL reaction flask equipped with a stirrer with 10.0 g (123 mmol) of zinc oxide (JIS grade 2, available from HakusuiTech Ltd.) and 90.0 g of water. An aqueous solution of 19.4 g (123 mmol) of phenylphosphonic acid (Nissan Chemical Industries, Ltd.) dissolved in 110.0 g of water was gradually added dropwise at room temperature (about 25° C.) to this slurry with stirring, thereby effecting a reaction for five hours. The slurry was then filtered and the wet cake was thoroughly rinsed with water. The wet cake was subsequently dried at 120° C. for at least 12 hours, yielding a white powder of zinc phenylphosphonate. FIG. 2 shows a micrograph taken with a field-emission scanning electron microscope (SEM: JSM-7400F, manufactured by JEOL Ltd.) of the white powder of zinc phenylphosphonate thus obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
110 g
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A slurry in methanol-water of zinc oxide was prepared by charging a 300 mL reaction flask equipped with a stirrer with 10.0 g (123 mmol) of zinc oxide (JIS grade 2, available from HakusuiTech Ltd.) and 90.0 g of 50% by mass methanol-water. A solution of 1.9 g (12 mmol) of phenylphosphonic acid (Nissan Chemical Industries, Ltd.) dissolved in 11.0 g of 50% by mass methanol-water was gradually added dropwise at room temperature (about 25° C.) to this slurry with stirring, thereby effecting a reaction for one hour. The slurry was then filtered and the wet cake was thoroughly rinsed with methanol. The wet cake was subsequently dried at 120° C. for at least 12 hours, yielding a white powder of zinc phenylphosphonate-containing zinc oxide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zinc;dioxido-oxo-phenyl-λ5-phosphane
Reactant of Route 2
Reactant of Route 2
zinc;dioxido-oxo-phenyl-λ5-phosphane
Reactant of Route 3
zinc;dioxido-oxo-phenyl-λ5-phosphane
Reactant of Route 4
zinc;dioxido-oxo-phenyl-λ5-phosphane
Reactant of Route 5
zinc;dioxido-oxo-phenyl-λ5-phosphane
Reactant of Route 6
zinc;dioxido-oxo-phenyl-λ5-phosphane

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